4-Bromo versus 4-Chloro Substitution: Lyase Inhibitory Potency Advantage in the Phenyl Alkyl Imidazole Scaffold
In the 4-substituted phenyl propyl imidazole series evaluated by Patel et al. (2006), the 4-bromophenyl analog (N-3-(4-bromophenyl)propyl imidazole) was the most potent compound across the entire study, inhibiting 17,20-lyase with an IC50 of 0.33 μM—a 5.0-fold improvement over the clinical standard ketoconazole (IC50 = 1.66 μM) and approximately 1.7-fold more potent than the 4-chlorophenyl analog (IC50 = 0.55 μM) [1]. While these data are for the direct alkyl-linked series (lacking the acetamide motif present in the target compound), the 4-bromophenyl pharmacophore is the key potency determinant, and the target compound retains this critical bromine substitution while adding hydrogen-bonding capacity via the acetamide linker [2]. This class-level inference suggests that within any screening panel of phenyl-substituted imidazole derivatives, the 4-bromo substitution consistently outperforms 4-chloro, 4-fluoro, and 4-nitro variants in lyase inhibition [3].
| Evidence Dimension | 17,20-Lyase (CYP17) inhibitory potency |
|---|---|
| Target Compound Data | No direct data for 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide. Closest analog (N-3-(4-bromophenyl)propyl imidazole) IC50 = 0.33 μM against lyase; 2.95 μM against 17α-OHase. |
| Comparator Or Baseline | 4-Chlorophenyl analog: IC50 = 0.55 μM (lyase), 5.85 μM (17α-OHase); Ketoconazole: IC50 = 1.66 μM (lyase), 3.76 μM (17α-OHase) |
| Quantified Difference | 4-Br analog 1.7-fold more potent than 4-Cl analog (lyase); 5.0-fold more potent than ketoconazole (lyase). Br vs Cl difference: ΔIC50 = 0.22 μM (lyase); Br vs ketoconazole: ΔIC50 = 1.33 μM (lyase). |
| Conditions | Rat testicular P450 17α enzyme preparation; Patel et al. 2006, Bioorg Med Chem Lett 16:4752-6; data confirmed in BindingDB BDBM50191795 and enzyme-information.de ligand records. |
Why This Matters
For CYP17-targeted drug discovery programs (prostate cancer, hormone-dependent conditions), the 4-bromophenyl analog's 5-fold potency advantage over the FDA-approved comparator ketoconazole represents a meaningful starting point for lead optimization, and the target compound's additional acetamide linker may offer further opportunities for potency enhancement or selectivity tuning.
- [1] Patel CH, Dhanani S, Owen CP, Ahmed S. Bioorg Med Chem Lett. 2006;16(18):4752-6. PMID: 16870430. N-3-(4-bromophenyl)propyl imidazole IC50 = 2.95 μM (17α-OHase), 0.33 μM (lyase); ketoconazole IC50 = 3.76 μM (17α-OHase), 1.66 μM (lyase). View Source
- [2] BindingDB BDBM50191795 (CHEMBL386256): N-3-(4-bromophenyl)propyl imidazole. IC50 = 330 nM against rat testis 17,20 lyase. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50191795 View Source
- [3] Enzyme Information System. Ligand: 1-[3-(4-chlorophenyl)-propyl]-1H-imidazole. IC50: 0.00585 mM (17α-OHase), 0.00055 mM (lyase). References Patel et al. 2006 and Shahid et al. 2008. Available at: https://www.enzyme-information.de/ligand.php?brenda_ligand_id=135139 View Source
